molecular formula C11H6ClF4N B3042228 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-66-2

4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B3042228
CAS No.: 537033-66-2
M. Wt: 263.62 g/mol
InChI Key: CEFMUTPURRWZDQ-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms on a quinoline precursor .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclocondensation reactions, where 2-trifluoromethylaniline is reacted with methyl acetates in the presence of a base . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline has several applications in scientific research:

Comparison with Similar Compounds

  • 4,7-Dichloro-2-(trifluoromethyl)quinoline
  • 7-Fluoro-4-chloroquinoline
  • 5,6,7,8-Tetrachloroquinoline

Comparison: Compared to similar compounds, 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties. The presence of both chloro and fluoro substituents, along with a trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4N/c1-5-2-6-7(12)3-10(11(14,15)16)17-9(6)4-8(5)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFMUTPURRWZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(C=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 3
4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 4
4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 5
4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 6
4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline

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